1,3-Dibromo-5-ethoxybenzene

Description

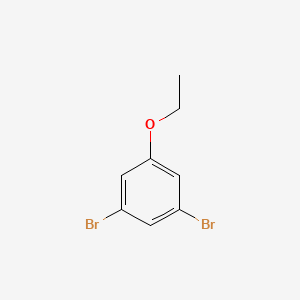

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706041 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136265-19-5 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dibromo-5-ethoxybenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,3-Dibromo-5-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its molecular architecture, featuring two bromine atoms meta-disposed to an activating ethoxy group, provides a unique platform for constructing complex molecular scaffolds. The differential reactivity of the carbon-bromine bonds allows for selective and sequential functionalization through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical identity, physicochemical properties, reactivity, synthetic applications, and safety considerations of this compound, positioning it as a valuable intermediate for drug discovery, agrochemical synthesis, and materials science.

Introduction

In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of well-defined, functionalizable starting materials. Aryl dihalides are a cornerstone of this synthetic strategy, offering two reactive handles for building molecular complexity. This compound (CAS No. 136265-19-5) emerges as a particularly useful intermediate.[1][2] The strategic placement of two bromine atoms on the benzene ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to creating the intricate molecular frameworks often found in potent drug candidates.[3] This guide synthesizes the available technical data to provide a senior scientist's perspective on the utility and application of this compound.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in experimental work. This compound is characterized by an ethoxy-substituted benzene ring with bromine atoms at the 3 and 5 positions.

Caption: 2D Structure of this compound.

The key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dibromoethoxybenzene | [1] |

| CAS Number | 136265-19-5 | [1][2] |

| Molecular Formula | C₈H₈Br₂O | [1][2] |

| Molecular Weight | 279.96 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC(=CC(=C1)Br)Br | [1] |

| Appearance | While not explicitly detailed, analogous compounds are typically solids at room temperature, appearing as white to pale yellow or brown crystals. | [4] |

| Solubility | Expected to be relatively insoluble in water but soluble in common organic solvents like ethanol and dichloromethane, similar to its methoxy analog. | [4] |

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not available in the provided search results, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and product characterization.

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The ethoxy group should produce a triplet at approximately 1.4 ppm (for the -CH₃ group) and a quartet around 4.0 ppm (for the -OCH₂- group). The aromatic region would show two signals: a triplet for the proton at the C4 position (between the two bromine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. Two for the ethoxy group carbons, and four for the aromatic carbons, reflecting the molecule's symmetry. The carbon atoms bonded to bromine (C3, C5) will appear at a characteristic chemical shift, typically around 120-130 ppm.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the reactivity of its carbon-bromine bonds, making it an ideal substrate for modern cross-coupling reactions.

Role in Cross-Coupling Reactions

The two bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is critical in drug discovery for constructing complex molecular architectures.[7]

-

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.

The presence of the electron-donating ethoxy group activates the benzene ring, which can influence the kinetics of these coupling reactions. The meta-positioning of the bromine atoms allows for the creation of non-linear, angular molecular shapes, which can be advantageous for binding to biological targets.

Caption: Sequential functionalization workflow for this compound.

Causality of Experimental Choices

When designing a synthetic sequence, the choice of which bromine to react first (if they were non-equivalent) or the specific coupling partner is dictated by the desired final structure. For instance, in a multi-step synthesis, a chemist might first introduce a boronic ester via a Suzuki coupling, which can then be used in a subsequent coupling reaction. The ethoxy group is generally stable under most cross-coupling conditions, making it a reliable directing group and modulator of electronic properties without interfering with the primary reactions.

Proposed Synthetic Protocol

A common and logical route to synthesize this compound involves the electrophilic bromination of a suitable precursor. While bromine is an ortho-, para-directing substituent, it deactivates the ring.[8] A more effective strategy begins with a precursor where the directing effects lead to the desired 1,3,5-substitution pattern.

Protocol: Bromination of 3-Ethoxyaniline followed by Deamination

This protocol is a self-validating system as the directing effects of the substituents control the regioselectivity at each step.

-

Protection and Bromination:

-

Dissolve 3-ethoxyaniline in a suitable solvent like acetic acid. The amino group is a powerful ortho-, para-director and strongly activating.

-

Add a brominating agent (e.g., N-Bromosuccinimide or Br₂ in acetic acid) dropwise at a controlled temperature (e.g., 0-5 °C). The powerful directing effect of the amino group will lead to the dibrominated product, 2,6-dibromo-3-ethoxyaniline.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product.

-

-

Deamination via Sandmeyer-type Reaction:

-

Dissolve the purified 2,6-dibromo-3-ethoxyaniline in an acidic aqueous solution (e.g., H₂SO₄/H₂O).

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent like hypophosphorous acid (H₃PO₂).[9]

-

Slowly add the cold diazonium salt solution to the hypophosphorous acid. The diazonium group will be replaced by a hydrogen atom.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the final product, this compound, with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow to this compound.

Applications in Research and Drug Development

The utility of this compound extends across several areas of chemical research.

-

Pharmaceutical Intermediate: This compound is a valuable building block for creating libraries of complex molecules for high-throughput screening. The ethoxy group can improve pharmacokinetic properties by modulating lipophilicity and metabolic stability, similar to the effects of other alkoxy groups.[3]

-

Agrochemical Synthesis: It can be used to develop advanced pesticides and herbicides where the specific substitution pattern is critical for biological activity.[7]

-

Materials Science: Incorporation into specialty polymers or organic electronic materials can enhance properties like thermal stability and chemical resistance due to the presence of the halogen atoms.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous compounds like 1,3-dibromobenzene and 3,5-dibromoanisole provide a strong basis for safe handling protocols.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat to prevent skin and eye contact.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10] Keep away from open flames, hot surfaces, and other sources of ignition.[10][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] It is incompatible with strong oxidizing agents.[12]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult the specific SDS provided by the supplier before handling this chemical.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). CAS 74137-36-3: 1,3-Dibromo-5-methoxybenzene.

- Appchem. (n.d.). This compound | 136265-19-5.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,3-Dibromobenzene.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.

- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Dibromobenzene.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIBROMOBENZENE.

- Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ResearchGate. (n.d.). (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene....

- Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). This compound | 136265-19-5.

- BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3-Dibromo-5-iodobenzene: Key Properties and Chemical Reactivity.

- ChemicalBook. (n.d.). 1,3-DIBROMO-5-IODOBENZENE synthesis.

- BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.

- ChemicalBook. (n.d.). 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum.

- Ish Math Test Prep Double. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. YouTube.

- ECHEMI. (2019, July 15). 1,3-Dibromo-5-methoxybenzene SDS, 74137-36-3 Safety Data Sheets.

Sources

- 1. This compound | C8H8Br2O | CID 53699542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 74137-36-3: 1,3-Dibromo-5-methoxybenzene | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-ethoxybenzene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-5-ethoxybenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction

This compound (C₈H₈Br₂O) is a disubstituted aromatic ether.[1][2] Its molecular structure, characterized by a benzene ring bearing two bromine atoms in a meta-arrangement and an ethoxy group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in downstream applications. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The symmetry of the molecule dictates the number and splitting patterns of the signals.

Expected ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Triplet (t) | 1H | H-4 |

| ~ 6.9 - 7.1 | Doublet (d) | 2H | H-2, H-6 |

| ~ 4.0 - 4.2 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~ 1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Region: The aromatic region is expected to show two distinct signals. The proton at the C4 position (H-4) is flanked by two magnetically equivalent protons at C2 and C6, resulting in a triplet. The protons at the C2 and C6 positions are chemically and magnetically equivalent and are coupled to the single proton at C4, thus appearing as a doublet. The electron-withdrawing nature of the two bromine atoms and the electron-donating ethoxy group influences the precise chemical shifts of these aromatic protons.

-

Aliphatic Region: The ethoxy group gives rise to a classic ethyl pattern: a quartet for the methylene (-OCH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. The downfield shift of the methylene protons is a direct consequence of the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 | C-5 (C-O) |

| ~ 132 | C-2, C-6 |

| ~ 124 | C-4 |

| ~ 115 | C-1, C-3 (C-Br) |

| ~ 64 | -OCH₂CH₃ |

| ~ 15 | -OCH₂CH₃ |

Interpretation:

Due to the molecule's symmetry, we expect to see six distinct carbon signals:

-

Four signals for the aromatic carbons: C1/C3 (equivalent carbons attached to bromine), C2/C6 (equivalent carbons ortho to the ethoxy group), C4 (carbon para to the ethoxy group), and C5 (carbon attached to the ethoxy group).

-

Two signals for the ethoxy group carbons (-OCH₂- and -CH₃).

The chemical shifts are influenced by the substituents. The carbon attached to the oxygen (C5) will be the most downfield in the aromatic region, while the carbons attached to the electronegative bromine atoms (C1 and C3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring and the ether linkage.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1580 | Strong | C=C aromatic ring stretch |

| 1475 - 1450 | Strong | C=C aromatic ring stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl alkyl ether) |

| 1050 - 1000 | Strong | Symmetric C-O-C stretch |

| 880 - 800 | Strong | C-H out-of-plane bending (isolated H) |

| ~ 700 | Strong | C-Br stretch |

Interpretation:

The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of an aromatic ring. The strong absorptions corresponding to the C-O-C stretching of the aryl alkyl ether are key identifiers. The C-H out-of-plane bending pattern can provide further confirmation of the substitution pattern on the benzene ring. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). For a molecule with two bromine atoms, we anticipate a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. The monoisotopic mass of this compound is 277.894 g/mol .[1]

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z [M-29].

-

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z [M-45].

-

Loss of a bromine atom (•Br) to give a fragment at m/z [M-79] or [M-81].

-

Subsequent fragmentation of the aromatic ring.

-

The presence of the characteristic isotopic pattern for two bromine atoms in the molecular ion and in bromine-containing fragments is a definitive feature in the mass spectrum of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more for adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of this compound. This guide has detailed the expected spectroscopic data and provided the foundational knowledge for its interpretation. For any researcher working with this compound, a thorough understanding of its spectroscopic profile is not just a matter of analytical due diligence but a critical component of ensuring the integrity and success of their scientific endeavors.

References

- PubChem. This compound.

- Appchem. This compound. [Link]

Sources

1H NMR spectrum of 1,3-Dibromo-5-ethoxybenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Dibromo-5-ethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers and professionals in chemical sciences, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts, multiplicities, and coupling constants, and presents a validated experimental protocol for its acquisition. By integrating foundational NMR theory with practical application, this guide serves as an authoritative resource for the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure.[1] The ¹H NMR spectrum, in particular, provides a detailed map of the hydrogen atom environments within a molecule, revealing crucial information about connectivity and stereochemistry. This compound (C₈H₈Br₂O) is a tri-substituted benzene derivative whose structure presents a distinct and informative NMR spectrum. The interplay of its substituents—two electron-withdrawing bromine atoms and one electron-donating ethoxy group—creates a unique electronic environment that is clearly resolved by ¹H NMR. This guide will deconstruct the spectrum of this molecule, providing the scientific rationale behind the expected spectral features.

Molecular Structure and Proton Equivalence

A foundational step in predicting a ¹H NMR spectrum is the analysis of molecular symmetry to identify chemically equivalent and non-equivalent protons. Each set of chemically equivalent protons will produce a single, distinct signal in the spectrum.

This compound possesses a C₂ axis of symmetry that bisects the C4-C5 bond and the ethoxy group. This symmetry renders certain protons equivalent:

-

Aromatic Protons: The protons at positions 2 and 6 (Hₐ) are chemically equivalent. The proton at position 4 (Hₑ) is unique.

-

Ethoxy Group Protons: The two protons of the methylene group (-O-CH₂) are equivalent (Hբ). The three protons of the terminal methyl group (-CH₃) are also equivalent (Hₙ).

Therefore, we anticipate a total of four distinct signals in the ¹H NMR spectrum of this compound.

Caption: Molecular structure with non-equivalent proton environments labeled.

Detailed Spectral Prediction and Analysis

The precise appearance of each of the four signals is governed by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-donating groups (EDGs) shield nearby protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).[2]

-

Aromatic Protons (Hₐ and Hₑ): These typically resonate in the 6.5-8.0 ppm region.[3]

-

The ethoxy group (-OCH₂CH₃) is a strong EDG through resonance, which increases electron density primarily at the ortho and para positions.[4]

-

The bromine atoms are EWGs via induction but are weakly donating through resonance. Their net effect is deactivating and deshielding.

-

Hₐ (C2, C6): These protons are ortho to the powerfully shielding ethoxy group and meta to one bromine atom. The strong shielding effect of the ethoxy group is expected to dominate, shifting this signal significantly upfield within the aromatic region.

-

Hₑ (C4): This proton is para to the ethoxy group (also shielded) but is flanked by two deshielding bromine atoms at the ortho positions. The cumulative deshielding from the two bromines will counteract the shielding from the ethoxy group, likely placing this signal downfield relative to Hₐ.

-

-

Ethoxy Protons (Hբ and Hₙ):

-

Hբ (-O-CH₂-): These methylene protons are directly attached to an electronegative oxygen atom, which strongly deshields them. Their signal is expected in the 3.5-4.5 ppm range.[5]

-

Hₙ (-CH₃): These methyl protons are further from the oxygen atom and are therefore more shielded. Their signal is anticipated in the typical alkyl region, around 1.2-1.6 ppm.[5]

-

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[6]

-

Signal from Hₐ: Corresponds to 2 protons.

-

Signal from Hₑ: Corresponds to 1 proton.

-

Signal from Hբ: Corresponds to 2 protons.

-

Signal from Hₙ: Corresponds to 3 protons.

The relative integration ratio for the signals (in order of Hₙ:Hբ:Hₐ:Hₑ) will be 3:2:2:1 .

Multiplicity and Coupling Constants (J)

Signal multiplicity is a result of spin-spin coupling between non-equivalent neighboring protons. The pattern is described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).

-

Aromatic Coupling:

-

Coupling between aromatic protons depends on their relative positions. Ortho coupling (³J) is typically 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.[7][8]

-

Hₑ Signal: The Hₑ proton (at C4) is coupled to the two equivalent Hₐ protons (at C2 and C6). This is a meta relationship. Therefore, this signal will be split into a triplet (n=2, so 2+1=3) with a small coupling constant, J ≈ 2-3 Hz.

-

Hₐ Signal: The Hₐ protons (at C2 and C6) are coupled to the single Hₑ proton (at C4). This is also a meta relationship. Therefore, this signal will be split into a doublet (n=1, so 1+1=2) with the same J value of ≈ 2-3 Hz.

-

-

Aliphatic Coupling:

-

Hբ Signal (-O-CH₂-): These protons are adjacent to the three equivalent Hₙ protons of the methyl group. They will be split into a quartet (n=3, so 3+1=4). The typical ³J coupling through a C-C single bond is around 7 Hz.

-

Hₙ Signal (-CH₃): These protons are adjacent to the two equivalent Hբ protons of the methylene group. They will be split into a triplet (n=2, so 2+1=3) with the same J value of ≈ 7 Hz.

-

Summary of Predicted Spectrum

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₙ (-CH₃) | 3H | ~1.4 | Triplet (t) | ~7 |

| Hբ (-O-CH₂-) | 2H | ~4.0 | Quartet (q) | ~7 |

| Hₐ (C2-H, C6-H) | 2H | ~6.8 - 7.0 | Doublet (d) | ~2-3 (meta) |

| Hₑ (C4-H) | 1H | ~7.1 - 7.3 | Triplet (t) | ~2-3 (meta) |

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[6] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a depth gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Initiate sample spinning (typically 20 Hz) to average out magnetic field inhomogeneities.

-

-

Spectrometer Calibration and Tuning:

-

Locking: The spectrometer's lock system will engage on the deuterium signal from the CDCl₃ solvent to maintain a stable magnetic field.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity and correct pulse shapes.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

-

-

Data Acquisition:

-

Load a standard 1D proton experiment.

-

Set the following acquisition parameters:

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Number of Scans (NS): 8 or 16 scans. This is usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AT): 2-4 seconds.

-

Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

Caption: Standard workflow for ¹H NMR spectral acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectral features. The analysis predicts four distinct signals: a triplet and a quartet for the ethoxy group, and a doublet and a triplet in the aromatic region. The characteristic multiplicities and integration ratios provide unambiguous confirmation of the substitution pattern. This guide provides the theoretical framework and a practical, field-proven protocol for scientists to confidently acquire and interpret the ¹H NMR spectrum of this molecule, reinforcing the power of NMR spectroscopy in chemical research and development.

References

- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

- ¹H–¹H Coupling in Proton NMR. (n.d.). ACD/Labs. [Link]

- Pople, J. A., Bernstein, H. J., & Schneider, W. G. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Millersville University. [Link]

- NMR Spectroscopy of Benzene Deriv

- Determining the coupling on a substituted benzene ring. (2017). Chemistry Stack Exchange. [Link]

- The ¹H-NMR experiment. (2022). Chemistry LibreTexts. [Link]

- NMR Spectroscopy of Benzene Deriv

- How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021). YouTube. [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.

- This compound. (n.d.). PubChem. [Link]

- ¹H NMR Chemical Shift. (n.d.).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

- Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of 1,3-Dibromo-5-ethoxybenzene

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dibromo-5-ethoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. We will delve into the theoretical prediction of the spectrum based on molecular structure, detail a robust experimental protocol, and provide a systematic approach to spectral interpretation, thereby offering a self-validating framework for the structural elucidation of this compound.

Foundational Principles: Structure, Symmetry, and Substituent Effects

The predictive power of ¹³C NMR spectroscopy is rooted in the fundamental principle that the chemical environment of a carbon nucleus dictates its resonance frequency. For this compound, a thorough analysis begins with its molecular structure and inherent symmetry.

The molecule possesses a plane of symmetry that bisects the ethoxy group and the C2-C5 axis of the benzene ring. This symmetry renders specific pairs of carbon atoms chemically equivalent, meaning they will produce a single, combined signal in the NMR spectrum.[1][2][3] Consequently, instead of the eight signals expected for eight distinct carbons, we anticipate a total of six unique signals:

-

Four signals from the aromatic ring.

-

Two signals from the ethoxy side chain.

The precise chemical shift (δ) of each unique carbon is determined by the electronic effects of the substituents: two bromine atoms and one ethoxy group.

-

Substituent Effects on Aromatic Carbons : The chemical shifts of substituted benzene carbons are influenced by a combination of induction and resonance. Electron-withdrawing groups like bromine decrease electron density, generally causing a downfield shift (deshielding) of nearby carbons.[4][5] Conversely, electron-donating groups such as the ethoxy group increase electron density, particularly at the ortho and para positions, leading to an upfield shift (shielding).[4][6][7] The carbon directly attached to a substituent (ipso-carbon) experiences a significant and distinct shift.

The interplay of these effects allows for a theoretical prediction of the chemical shifts, which is a critical first step in spectral assignment.

Theoretical Spectrum and DEPT Analysis

By applying established substituent chemical shift (SCS) values and considering the principles outlined above, we can predict the approximate chemical shifts for each unique carbon in this compound. Aromatic carbons typically resonate in the 110-160 ppm range, while aliphatic carbons appear further upfield.[8][9][10]

To further refine our assignments, we employ Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments. DEPT spectroscopy differentiates carbons based on the number of attached hydrogen atoms (CH, CH₂, CH₃), while quaternary carbons (C) do not produce a signal.[11][12][13][14]

-

DEPT-90 : This experiment exclusively shows signals for methine (CH) carbons.

-

DEPT-135 : This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons.

The combination of the standard broadband-decoupled ¹³C spectrum and the DEPT experiments provides unambiguous identification of each carbon type.

Table 1: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Atom(s) | Carbon Type | Predicted δ (ppm) | Rationale for Shift Prediction | DEPT-90 | DEPT-135 |

| C5 | C (Quaternary) | 159-161 | Ipso-carbon attached to electronegative oxygen; strongly deshielded. | Absent | Absent |

| C2 | CH (Methine) | 128-132 | Ortho to two bromine atoms and the ethoxy group; complex interplay of effects. | Positive | Positive |

| C4, C6 | CH (Methine) | 118-122 | Ortho to the electron-donating ethoxy group (shielding) and one bromine atom. | Positive | Positive |

| C1, C3 | C (Quaternary) | 112-115 | Ipso-carbon attached to bromine. | Absent | Absent |

| -OCH₂- | CH₂ (Methylene) | 63-65 | Aliphatic carbon attached to electronegative oxygen; deshielded. | Absent | Negative |

| -CH₃ | CH₃ (Methyl) | 14-16 | Standard terminal aliphatic methyl group; most shielded. | Absent | Positive |

Experimental Protocol for Data Acquisition

Achieving high-quality, reproducible ¹³C NMR data necessitates a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of this compound.

3.1. Sample Preparation

-

Mass Measurement : Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection : Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice. The deuterium provides a lock signal for the spectrometer's magnetic field.

-

Dissolution : Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

-

Reference Standard : CDCl₃ contains a residual CHCl₃ peak that appears at ~77.16 ppm, which can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (corresponding to 100 MHz for ¹³C).

-

Tuning and Locking : Insert the sample into the spectrometer. Tune the probe to the ¹³C frequency and lock the field onto the deuterium signal of the solvent.

-

Shimming : Perform automated or manual shimming of the magnetic field to maximize homogeneity and improve signal resolution.

-

Acquisition Parameters (Broadband Decoupled ¹³C) :

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width : Set to cover the entire expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time (AQ) : Typically ~1-2 seconds.

-

Relaxation Delay (D1) : Set to 2-5 seconds to allow for full relaxation of nuclei, especially quaternary carbons.

-

Number of Scans (NS) : Due to the low natural abundance (1.1%) of the ¹³C isotope, a significant number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

-

-

DEPT Experiments :

-

Run standard DEPT-90 and DEPT-135 pulse programs. These experiments are typically faster than the standard ¹³C acquisition as they rely on polarization transfer from protons.[14]

-

Data Processing and Spectral Interpretation

Following data acquisition, the raw Free Induction Decay (FID) signals are processed to generate the final frequency-domain spectra.

-

Fourier Transformation (FT) : The FID is converted into a spectrum of frequency vs. intensity.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration : The chemical shift axis is calibrated using the known solvent peak (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Systematic Assignment Strategy:

A logical, step-wise approach ensures accurate assignment of each signal to its corresponding carbon atom.

-

Identify Quaternary Carbons : Compare the broadband ¹³C spectrum with the DEPT-135 spectrum. The signals present in the former but absent in the latter correspond to the quaternary carbons: C1, C3, and C5 .

-

The most downfield of these (~160 ppm) is assigned to C5 , due to its direct attachment to the highly electronegative oxygen atom.

-

The remaining quaternary signal at a much higher field (~113 ppm) is assigned to the bromine-substituted carbons, C1 and C3 .

-

-

Identify Methylene Carbons : Examine the DEPT-135 spectrum for any negative peaks. The single negative signal at ~64 ppm is unequivocally assigned to the -OCH₂- carbon.

-

Identify Methine Carbons : The DEPT-90 spectrum will show only the CH signals. These two positive peaks correspond to C2 and the equivalent C4/C6 pair.

-

Consulting the DEPT-135 spectrum, these same two signals will appear as positive peaks.

-

Based on substituent effects, the signal further downfield (~130 ppm) is assigned to C2 , which is flanked by three electronegative substituents. The more upfield signal (~120 ppm) is assigned to C4 and C6 , which are shielded by the ortho ethoxy group.

-

-

Identify Methyl Carbons : The remaining positive signal in the DEPT-135 spectrum, which is absent in the DEPT-90, is the methyl carbon. The signal at the highest field (~15 ppm) is assigned to the -CH₃ group.

This self-validating process, which cross-references data from three distinct spectra, provides a high degree of confidence in the final structural assignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful demonstration of how modern spectroscopic techniques, when applied with a strong theoretical and methodological framework, can provide definitive structural information. By integrating an understanding of molecular symmetry, substituent effects, and specialized pulse sequences like DEPT, researchers can move from a complex molecule to a fully assigned spectrum with confidence. The protocols and analytical logic presented in this guide serve as a robust template for the structural elucidation of similarly substituted aromatic compounds, ensuring both accuracy and scientific integrity in research and development settings.

References

- Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: Taylor & Francis Online URL:[Link]

- Title: The halogen effect on the ¹³C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

- Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchG

- Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]

- Title: NMR Spectroscopy of Benzene Derivatives Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: ¹³C NMR Chemical Shifts Source: Oregon St

- Title: A guide to ¹³C NMR chemical shift values Source: Compound Interest URL:[Link]

- Title: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

- Title: DEPT NMR: Signals and Problem Solving Source: Chemistry Steps URL:[Link]

- Title: ¹³C NMR Spectroscopy Source: University of Calgary URL:[Link]

- Title: Summary of C13-NMR Interpretation Source: University of Wisconsin-Madison URL:[Link]

- Title: DEPT: A tool for ¹³C peak assignments Source: Nanalysis URL:[Link]

- Title: How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry Source: YouTube URL:[Link]

- Title: ¹³C-NMR Source: University of Puget Sound URL:[Link]

- Title: The Number of Signals in C13 NMR Source: YouTube URL:[Link]

- Title: DEPT ¹³C NMR Spectroscopy Source: NC St

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-5-ethoxybenzene

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1,3-Dibromo-5-ethoxybenzene (C₈H₈Br₂O). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond simple spectral interpretation to elucidate the underlying fragmentation mechanisms. We will explore the characteristic isotopic signatures, primary cleavage reactions, and rearrangement processes that define the mass spectrum of this compound. By grounding our analysis in the foundational principles of mass spectrometry and established fragmentation rules, this guide serves as an authoritative reference for the structural confirmation and identification of this compound and related substituted aromatic ethers.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound that represents a class of molecules frequently encountered as intermediates in organic synthesis, particularly within pharmaceutical and materials science research. The precise substitution pattern on the benzene ring is critical to its chemical properties and the ultimate function of any derivative products. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity.

Mass spectrometry, specifically coupled with gas chromatography (GC-MS), stands as a definitive technique for this purpose. Electron ionization (EI) provides reproducible fragmentation patterns that act as a chemical "fingerprint." Understanding these patterns is essential for confirming the identity of a synthesized compound, identifying impurities, and elucidating the structure of unknown analytes. This guide explains the causal relationships between the structure of this compound and its mass spectrum, providing a robust framework for data interpretation.

Foundational Principles of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[1]. The energy imparted during ionization is often sufficient to induce bond cleavages, leading to the formation of various fragment ions[2]. The fragmentation cascade is not random; it is governed by the relative stability of the resulting charged fragments and neutral losses[2]. Key principles include:

-

Isotopic Abundance: The natural abundance of isotopes (e.g., ¹³C, ⁷⁹Br, ⁸¹Br) results in characteristic patterns for the molecular ion and any fragment containing these elements[3].

-

Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a heteroatom (like oxygen) or functional group. The charge is typically retained by the fragment containing the heteroatom, which can stabilize the positive charge through resonance[1][4].

-

Rearrangements: Molecules can undergo intramolecular rearrangements to expel a stable neutral molecule (e.g., ethene, water, CO), often proceeding through a cyclic transition state. This is a common pathway for aromatic ethers[5][6].

Predicted Fragmentation Analysis of this compound

The fragmentation of this compound is dictated by the interplay between the stable aromatic ring, the activating ethoxy group, and the two heavy bromine atoms.

The Molecular Ion (M⁺•): A Distinctive Dibromo Isotopic Signature

The presence of two bromine atoms creates a highly characteristic isotopic cluster for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively)[3][7]. For a molecule containing two bromine atoms, the relative intensities of the M⁺•, (M+2)⁺•, and (M+4)⁺• peaks will be in an approximate ratio of 1:2:1[3][8]. This pattern is a definitive indicator for the presence of two bromine atoms in the ion.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | [9] |

| Monoisotopic Mass | 277.894 Da | [9] |

| Isotopic Ion | Calculated m/z | Expected Relative Abundance |

| [C₈H₈⁷⁹Br₂O]⁺• | 277.89 | ~25% (Reference for 1:2:1) |

| [C₈H₈⁷⁹Br⁸¹BrO]⁺• | 279.89 | ~50% |

| [C₈H₈⁸¹Br₂O]⁺• | 281.89 | ~25% |

Table 1: Molecular Ion Properties and Isotopic Distribution for this compound.

Primary Fragmentation Pathways & Mechanisms

Upon ionization, the molecular ion undergoes several predictable fragmentation reactions. The primary pathways are driven by the ether linkage, which represents the most labile part of the molecule.

-

Pathway A: Loss of an Ethyl Radical via α-Cleavage

The bond between the ether oxygen and the ethyl group is susceptible to cleavage. A more favorable fragmentation, however, is the cleavage of the C-C bond within the ethyl group (β-cleavage relative to the aromatic ring), which is an α-cleavage relative to the oxygen atom. This results in the loss of a stable ethyl radical (•CH₂CH₃, 29 Da) and the formation of a resonance-stabilized dibromophenoxonium ion. This is a very common pathway for ethers[6].

[M]⁺• → [M - 29]⁺ + •C₂H₅ Resulting Ion Cluster (m/z): 249, 251, 253 (Ratio ~1:2:1)

-

Pathway B: Loss of Ethene via Hydrogen Rearrangement

Aromatic ethyl ethers are well-known to undergo a rearrangement reaction involving the transfer of a hydrogen atom from the ethyl group to the aromatic ring or oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da)[5][6]. This results in the formation of the radical cation of 1,3-dibromophenol.

[M]⁺• → [M - 28]⁺• + C₂H₄ Resulting Ion Cluster (m/z): 250, 252, 254 (Ratio ~1:2:1)

-

Pathway C: Loss of a Bromine Radical

Cleavage of a C-Br bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This fragmentation pathway is common for bromo-aromatic compounds[7][10]. The resulting cation would still contain one bromine atom, and its isotopic signature would exhibit a 1:1 pattern for its M' and M'+2 peaks.

[M]⁺• → [M - 79/81]⁺ + •Br Resulting Ion Cluster (m/z): 199, 201 (Ratio ~1:1)

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized as a fragmentation cascade.

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a standardized GC-MS protocol is essential. This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL for analysis. The optimal concentration should prevent detector saturation while providing excellent signal-to-noise.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard single quadrupole GC-MS system and can be adapted for other configurations.

| Parameter | Setting | Causality/Justification |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Splitless (or 10:1 split) | Splitless mode maximizes sensitivity for low concentrations. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal separation efficiency and is inert. |

| GC Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm) | A low-polarity column suitable for separating a wide range of aromatic compounds[11]. |

| Oven Program | Initial 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A robust general-purpose program to ensure good peak shape and elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation libraries. |

| Electron Energy | 70 eV | The industry standard for EI, ensuring consistent fragmentation patterns[1]. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Quadrupole Temp. | 150 °C | Ensures mass stability. |

| Mass Scan Range | m/z 40 - 400 | Covers the molecular ion and all expected significant fragments. |

| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from damaging the detector. |

Table 2: Recommended GC-MS Parameters for Analysis.

Experimental Workflow Diagram

Conclusion: The Analytical Fingerprint

The mass spectrum of this compound is defined by a series of predictable and mechanistically sound fragmentation pathways. The definitive 1:2:1 isotopic cluster of the molecular ion (m/z 278, 280, 282) immediately confirms the presence of two bromine atoms. Key diagnostic fragments include the ion cluster at m/z 249/251/253 resulting from the loss of an ethyl radical, and the cluster at m/z 250/252/254 from the characteristic loss of ethene via rearrangement. By employing the systematic experimental protocol detailed herein, researchers can reliably generate and confidently interpret the mass spectrum of this compound, ensuring the integrity and validity of their scientific findings.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- Chemistry LibreTexts. (2023).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).

- El-Faramawy, N. et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

- ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

- Whitman College. (n.d.). GCMS Section 6.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

- Deme, R. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- University of California, Davis. (n.d.).

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

Sources

- 1. thiele.ruc.dk [thiele.ruc.dk]

- 2. pharmacy180.com [pharmacy180.com]

- 3. whitman.edu [whitman.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. This compound | C8H8Br2O | CID 53699542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-ethoxybenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-ethoxybenzene, a crucial aryl halide intermediate in various synthetic applications, including drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in different solvent environments.

Introduction: Understanding the Molecular Profile of this compound

This compound (CAS No. 136265-19-5) is an aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol .[1][2] Its structure, characterized by a benzene ring substituted with two bromine atoms and an ethoxy group, dictates its physicochemical properties, most notably its solubility. The presence of the halogen atoms and the ether linkage introduces a degree of polarity to the otherwise nonpolar benzene ring. Understanding this molecular architecture is fundamental to predicting its solubility in various organic solvents.

The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The two bromine atoms are electron-withdrawing, while the ethoxy group is an electron-donating group. This electronic interplay, combined with the overall molecular size, influences the intermolecular forces at play, such as van der Waals forces and dipole-dipole interactions, which are critical determinants of solubility.

Predicted Solubility Profile of this compound

The ethoxy group in this compound, being slightly more polar than a methyl group, may confer a marginally higher affinity for moderately polar solvents compared to its methyl-substituted counterpart. However, the dominant nonpolar character of the large dibrominated benzene ring is expected to be the primary driver of its solubility behavior.

Below is a predicted solubility profile in a range of common organic solvents, categorized by their polarity. It is crucial to note that these are estimations, and experimental verification is paramount for precise applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The non-polar nature of hexane aligns well with the largely hydrophobic character of this compound. |

| Toluene | Non-polar (Aromatic) | Very High | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene ring of the solute. |

| Diethyl Ether | Slightly Polar | High | The ether linkage in diethyl ether can interact favorably with the ethoxy group of the solute, while the ethyl groups are compatible with the non-polar regions. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane's ability to engage in dipole-dipole interactions without being a hydrogen bond donor makes it a good solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | Moderate to High | Acetone is a strong polar aprotic solvent that should effectively solvate the polar functionalities of the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality provides polarity, but the overall molecule is less polar than acetone, leading to good but not exceptional solubility. |

| Isopropanol | Polar Protic | Moderate to Low | The hydroxyl group can engage in hydrogen bonding, but the non-polar alkyl chain of the solvent will have some affinity for the solute. |

| Ethanol | Polar Protic | Low | Similar to isopropanol, but the smaller alkyl chain makes it slightly more polar, potentially reducing its effectiveness for this solute. |

| Methanol | Polar Protic | Very Low | As a highly polar protic solvent, methanol is a poor match for the largely non-polar solute. |

| Water | Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding network of water make it an unsuitable solvent for the hydrophobic this compound. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

Experimental Workflow

The process for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution : Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen solvent.[6] The excess solid ensures that the solution becomes saturated.

-

Equilibration : Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

-

Phase Separation : After equilibration, remove the vials and centrifuge them at a moderate speed to sediment the undissolved solid. This step is crucial for obtaining a clear supernatant free of particulate matter.

-

Sample Collection : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed, clean, and dry container.

-

Solvent Evaporation : Place the container with the supernatant in a drying oven at a temperature slightly above the boiling point of the solvent but well below the melting point of this compound to evaporate the solvent completely.

-

Mass Determination and Calculation : Once the solvent has fully evaporated and the container has cooled to room temperature in a desiccator, weigh it again. The difference between the final and initial mass of the container gives the mass of the dissolved this compound. The solubility can then be calculated and expressed in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and understanding these is critical for its practical application.

-

Temperature : The solubility of solids in liquids generally increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it consumes heat. For critical applications, it is advisable to determine the solubility at various temperatures to construct a solubility curve.

-

Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to form intermolecular interactions with the solute that are comparable to or stronger than the solute-solute and solvent-solvent interactions will lead to higher solubility.[3]

-

Purity of Solute and Solvent : Impurities in either the this compound or the solvent can affect the measured solubility. It is imperative to use high-purity materials for accurate determinations.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including reaction chemistry, purification, and formulation. The following diagram illustrates a logical approach to selecting a suitable solvent for this compound based on the desired application.

Caption: Decision-making flowchart for solvent selection.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific experimental data is sparse, a strong predictive understanding can be achieved by analyzing its molecular structure. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is essential for its effective use in research and development. For any application, it is strongly recommended that the predicted solubility be confirmed experimentally under the specific conditions of use.

References

- ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

- PubChem. This compound. [Link]

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds. [Link]

- MDPI.

- ResearchGate.

- Appchem. This compound. [Link]

- Solubility of Things. 1,3-dibromo-5-methylbenzene. [Link]

- PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

Sources

- 1. This compound | C8H8Br2O | CID 53699542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 1,3-Dibromo-5-ethoxybenzene: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5-ethoxybenzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure, which dictates intermolecular interactions and, consequently, its physicochemical properties. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from its synthesis and purification to the detailed protocol for single-crystal X-ray diffraction (SCXRD) analysis. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document serves as a complete roadmap for researchers seeking to elucidate it, thereby enabling structure-guided drug design and the rational engineering of novel materials.

Introduction: The Significance of Halogenated Benzene Derivatives in Research and Development

Halogenated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of halogen atoms, particularly bromine, into a molecular scaffold can profoundly influence its properties. "Bromination" can enhance therapeutic activity, favorably alter metabolic pathways, and increase a drug's duration of action[1][2]. These effects are often attributed to the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (the "sigma-hole") and interacts with a nucleophile[1][3]. Understanding these interactions at the atomic level is crucial for rational drug design.

This compound, with its two bromine atoms and an ethoxy group on a central benzene ring, presents a compelling scaffold for synthetic modification. The bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the construction of more complex molecular architectures[4]. The ethoxy group modulates the electronic properties and lipophilicity of the molecule. The precise arrangement of these molecules in the solid state, i.e., their crystal structure, will govern their melting point, solubility, and bioavailability—critical parameters in drug development. This guide provides the technical framework for determining this pivotal crystal structure.

Synthesis and Purification of this compound

The first step towards crystal structure determination is the synthesis and purification of high-quality material. While this compound is commercially available from various suppliers, a synthetic route allows for custom isotopic labeling or analogue synthesis[5][6]. A plausible synthetic approach involves the bromination of 1-ethoxybenzene.

Predictive Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxybenzene (1.0 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel. The reaction is exothermic and should be controlled to prevent over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in SCXRD. For small organic molecules like this compound, several techniques can be employed[7][8][9]. The choice of solvent is critical and should be determined through preliminary solubility tests[10][11].

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left to evaporate slowly in a clean, vibration-free environment[7][11].

-

Vapor Diffusion: This technique is excellent for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[7][11].

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix[7].

-

Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled slowly and in a controlled manner to induce crystallization[8][9].

Experimental Workflow for Crystallization

Caption: Workflow for obtaining single crystals for SCXRD analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions[8][10][11].

Step-by-Step Experimental Protocol for SCXRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head[7].

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a diffraction pattern that is recorded by a detector[10].

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ)[7].

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences are analyzed to determine the space group of the crystal[7].

-

Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the crystal structure.

-

Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.

Predicted Crystallographic Data

While the experimental data is not yet available, we can predict some of the key parameters for this compound based on its molecular structure and data from similar compounds.

| Parameter | Predicted Value / Information |

| Chemical Formula | C₈H₈Br₂O |

| Molecular Weight | 279.96 g/mol [5][6] |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) is common for such molecules |

| Key Intermolecular Interactions | Halogen bonding (Br···Br or Br···O), C-H···π interactions |

Molecular and Crystal Structure Insights

Molecular Geometry

The molecular structure of this compound consists of a planar benzene ring substituted with two bromine atoms and an ethoxy group. The ethoxy group will have some conformational flexibility.

Caption: 2D representation of the this compound molecule.

Supramolecular Assembly and Halogen Bonding